ショ糖ヘプタスルファートカリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

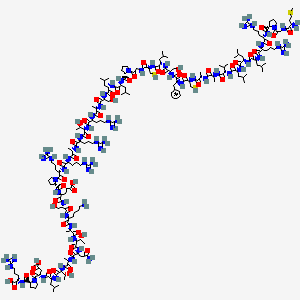

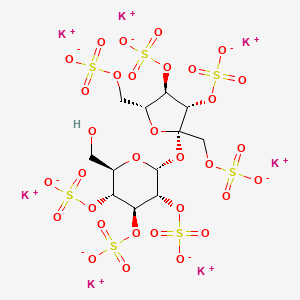

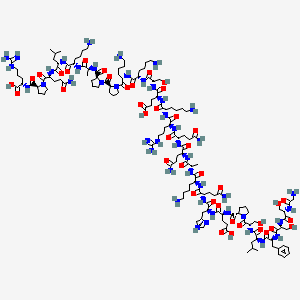

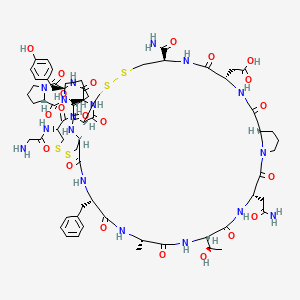

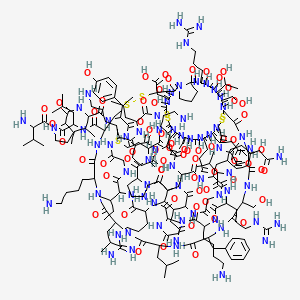

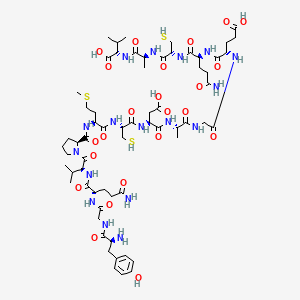

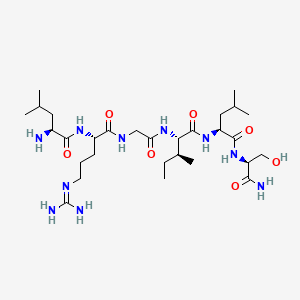

Sucrose heptasulfate potassium salt is a synthetic variant of sucrose, where seven hydroxyl groups of sucrose are replaced by sulfate groups, and potassium ions are used to neutralize the charge. This compound is extensively used as a polysaccharide reagent in scientific research due to its unique properties and applications .

科学的研究の応用

Sucrose heptasulfate potassium salt is widely used in scientific research due to its ability to regulate polysaccharide concentration in aqueous solutions. Some of its applications include:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Investigates the impact of polysaccharides on cellular processes such as growth, differentiation, and gene expression.

Medicine: Serves as a reference standard for the drug sucralfate, which is used to treat ulcers.

Industry: Employed as a catalyst and intermediate in various industrial processes

作用機序

Target of Action

Sucrose heptasulfate potassium salt is a complex compound that interacts with various targets. It is known to have a strong ionizing property and can stabilize metal cations . .

Mode of Action

It is known to act as a catalyst in various organic and inorganic reactions . Its strong ionizing property allows it to stabilize metal cations, which can be crucial in many biochemical reactions .

Biochemical Pathways

It is known to play a role in various organic and inorganic reactions due to its catalytic properties .

Pharmacokinetics

It is known that the compound has poor solubility in water , which could impact its bioavailability.

Result of Action

It is known to impact cellular processes such as growth, differentiation, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of sucrose heptasulfate potassium salt. For instance, its solubility can be affected by the temperature and pH of the environment . Furthermore, its stability may be influenced by the presence of other ions in the environment due to its strong ionizing property .

Safety and Hazards

No special measures are required when handling Sucrose Heptasulfate Potassium Salt . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . In case of eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

生化学分析

Biochemical Properties

Researchers have harnessed the power of sucrose heptasulfate potassium salt to investigate how polysaccharides impact cellular processes such as growth, differentiation, and gene expression . This compound stands as a vital tool for unraveling the intricate mechanisms governing polysaccharide-mediated biological phenomena .

Cellular Effects

It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 230-240°C dec and it is stable under hygroscopic conditions .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of sucrose heptasulfate potassium salt typically involves the sulfation of sucrose using sulfuric acid and potassium carbonate. The reaction conditions include controlled temperature and pH to ensure the complete sulfation of sucrose . The general reaction can be summarized as follows: [ \text{C}{12}\text{H}{22}\text{O}_{11} + 7\text{H}_2\text{SO}_4 + 7\text{K}2\text{CO}3 \rightarrow \text{C}{12}\text{H}{15}\text{K}7\text{O}{32}\text{S}_7 + 7\text{CO}_2 + 14\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of sucrose heptasulfate potassium salt involves large-scale sulfation reactors where sucrose is treated with sulfuric acid and potassium carbonate under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound .

化学反応の分析

Types of Reactions

Sucrose heptasulfate potassium salt can undergo various chemical reactions, including:

Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its original sucrose form by removing the sulfate groups.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used to replace the sulfate groups under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of sucrose heptasulfate.

Reduction: Sucrose and potassium sulfate.

Substitution: Substituted sucrose derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Sucrose octasulfate: Another sulfated derivative of sucrose with eight sulfate groups.

Heparin: A naturally occurring polysaccharide with anticoagulant properties.

Chondroitin sulfate: A sulfated glycosaminoglycan used in the treatment of osteoarthritis

Uniqueness

Sucrose heptasulfate potassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which provide distinct chemical and biological properties. Its ability to stabilize metal cations and regulate polysaccharide concentration makes it a valuable tool in various scientific and industrial applications .

特性

IUPAC Name |

heptapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O32S7.7K/c13-1-4-6(40-47(20,21)22)8(42-49(26,27)28)9(43-50(29,30)31)11(37-4)39-12(3-36-46(17,18)19)10(44-51(32,33)34)7(41-48(23,24)25)5(38-12)2-35-45(14,15)16;;;;;;;/h4-11,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;;;;/q;7*+1/p-7/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;/m1......./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADSVFOARSADG-DCGPNBBASA-G |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15K7O32S7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![d[Cha4]AVP](/img/structure/B561571.png)

![[Ala17]-MCH](/img/no-structure.png)